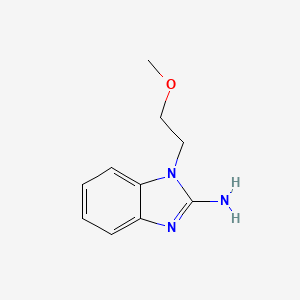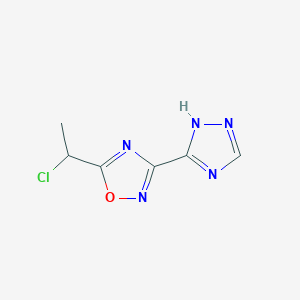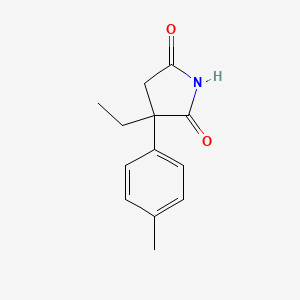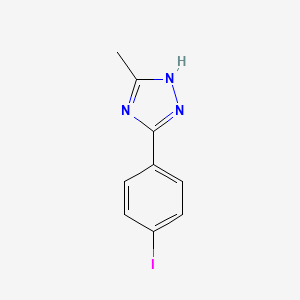![molecular formula C11H17BClNO3 B1373598 Acide [4-(morpholin-4-ylméthyl)phényl]boronique chlorhydrate CAS No. 1335234-36-0](/img/structure/B1373598.png)
Acide [4-(morpholin-4-ylméthyl)phényl]boronique chlorhydrate
Vue d'ensemble
Description
“[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a chemical compound with the CAS Number: 1335234-36-0 . It has a molecular weight of 257.52 and is typically in solid form . It is used as a research chemical for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The IUPAC name of this compound is “4-(4-morpholinylmethyl)phenylboronic acid hydrochloride” and its InChI Code is "1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H" .Physical and Chemical Properties Analysis
“[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a solid .Applications De Recherche Scientifique
Synthèse organique
Acide [4-(morpholin-4-ylméthyl)phényl]boronique chlorhydrate: est utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, une étape indispensable dans la synthèse de molécules organiques complexes. L'acide boronique agit comme un partenaire de couplage pour divers substrats halogénés, permettant la construction de composés biaryles ayant des applications pharmaceutiques potentielles.
Développement de capteurs
Les acides boroniques, y compris l'This compound, sont connus pour leur capacité à former des complexes covalents réversibles avec les diols et autres bases de Lewis . Cette propriété est exploitée dans le développement de capteurs pour la détection des sucres et autres analytes biologiques. Le composé peut être incorporé dans des polymères ou d'autres matériaux pour créer des systèmes de détection sensibles et sélectifs.
Science des matériaux
En science des matériaux, l'This compound peut être utilisé pour modifier les propriétés de surface des matériaux . Il peut être greffé sur divers substrats pour introduire des fonctionnalités spécifiques, telles que des sites de liaison pour les biomolécules, ce qui est utile pour créer des matériaux bioactifs pour l'ingénierie tissulaire ou les applications de biosensage.
Biotechnologie
L'affinité du composé pour les diols le rend précieux en biotechnologie pour le marquage ou la modification des glycoprotéines et autres glycoconjugués . Cette application est cruciale pour l'étude des marqueurs de surface cellulaire et des interactions protéiques, ainsi que pour le développement d'agents thérapeutiques ciblant des glycoprotéines spécifiques.
Chromatographie
This compound: peut être utilisé en chromatographie d'affinité pour séparer et purifier les biomolécules glycosylées . La partie acide boronique se lie sélectivement aux diols présents dans les sucres, permettant l'isolement ciblé des glycoprotéines, glycolipides et autres glycoconjugués à partir de mélanges complexes.
Thérapeutique
La recherche se poursuit sur l'utilisation des acides boroniques, y compris l'This compound, dans le développement d'agents thérapeutiques . Leur capacité à interagir avec diverses molécules biologiques ouvre des possibilités pour la conception de médicaments, en particulier dans le domaine des inhibiteurs enzymatiques et des traitements potentiels pour des maladies telles que le cancer et le diabète.
Mécanisme D'action
Target of Action
The primary target of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various biologically and pharmacologically active molecules .
Pharmacokinetics
It is known that the compound has a molecular weight of 25752 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride’s action are primarily related to its role in the SM coupling reaction . By facilitating the formation of new carbon–carbon bonds, the compound contributes to the synthesis of various biologically and pharmacologically active molecules .
Action Environment
The action, efficacy, and stability of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propriétés
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUHFLLLSCYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335234-36-0 | |
| Record name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)

![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)



![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)


amine](/img/structure/B1373534.png)
![tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate](/img/structure/B1373535.png)

